o-(Butylamino)benzoic acid ethyl ester

Lipophilicity LogP Chromatographic retention

Sourcing Ethyl 4-(butylamino)benzoate (CAS 94-32-6) for regulated pharmaceutical workflows? This secondary-amine ester is THE critical precursor for Tetracaine HCl synthesis, enabling higher yields and fewer by‑products vs. generic primary-amine analogs. As Tetracaine Impurity 4 and a Benzonatate reference marker, its unique LogP (4.29) ensures baseline HPLC separation—substituting benzocaine risks costly ANDA rejection. Choose ≥98% GC purity, NMR‑confirmed, white crystalline powder. Don't compromise on regulatory compliance.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
Cat. No. B8331665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-(Butylamino)benzoic acid ethyl ester
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCCCCNC1=CC=CC=C1C(=O)OCC
InChIInChI=1S/C13H19NO2/c1-3-5-10-14-12-9-7-6-8-11(12)13(15)16-4-2/h6-9,14H,3-5,10H2,1-2H3
InChIKeyAXKZQKZOCVFKHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(Butylamino)benzoate (CAS 94-32-6) — Procurement-Grade Identity and Physicochemical Baseline for Research Sourcing


Ethyl 4-(butylamino)benzoate, systematically named benzoic acid, 4-(butylamino)-, ethyl ester (CAS 94-32-6), is an N-alkylated para-aminobenzoate ester with the molecular formula C₁₃H₁₉NO₂ and a molecular weight of 221.30 g·mol⁻¹ . The compound belongs to the class of ester-type local anesthetic intermediates, characterized by a secondary butylamino substituent at the para position of the benzoyl core, distinguishing it from primary-amino analogs such as benzocaine [1]. Commercially available as a white to off-white crystalline powder with a purity specification of ≥98.0% (GC), its identity is confirmed by NMR and its melting point is 69.0–72.0 °C . The compound serves as a critical synthetic precursor to tetracaine and as a pharmacopeial reference standard for tetracaine API impurity profiling [2].

Why Generic “p-Aminobenzoate Ester” Substitution Fails for Ethyl 4-(Butylamino)benzoate in Regulated Synthesis and Reference Standard Applications


Despite sharing a para-aminobenzoate core with benzocaine and procaine, ethyl 4-(butylamino)benzoate cannot be interchanged with its primary-amino or N-shorter-alkyl analogs in regulated pharmaceutical workflows . The N-butyl secondary amine alters hydrogen-bonding capacity, lipophilicity (ACD/LogP = 4.29 versus benzocaine LogP = 1.86), and steric environment, which directly affect chromatographic retention, hydrolysis kinetics, and protein-binding behavior [1]. These differences are critical when the compound is deployed as a tetracaine impurity standard (Tetracaine Impurity 4) or as a benzonatate impurity marker — applications where even trace co-elution or mismatch in retention time would render a substitute analytically invalid [2]. Consequently, generic substitution introduces regulatory non-compliance risk in ANDA filings and analytical method validation.

Quantitative Evidence Guide for Differentiating Ethyl 4-(Butylamino)benzoate from Closest Analogs in Research Sourcing and Pharmaceutical Quality Control


Lipophilicity (LogP) Differentiation Against Benzocaine — Impact on Chromatographic Method Development and Biological Partitioning

Ethyl 4-(butylamino)benzoate exhibits a predicted ACD/LogP of 4.29, which is approximately 2.4 log units higher than the experimentally determined LogP of 1.86 for benzocaine (ethyl p-aminobenzoate) [1]. This difference translates to an approximately 250‑fold greater octanol–water partition coefficient, indicating substantially higher lipophilicity conferred by the N‑butyl substituent. This property governs reversed‑phase HPLC retention, solid‑phase extraction recovery, and transdermal permeability potential, making the compound uniquely suitable as a lipophilic internal standard and as a retention‑time marker for tetracaine‑related impurities in pharmacopeial methods [2].

Lipophilicity LogP Chromatographic retention Partition coefficient Caco-2 permeability

Melting Point Differentiation Against Benzocaine — Implications for Solid‑State Formulation and Crystallinity‑Based Purity Assessment

The melting point of ethyl 4-(butylamino)benzoate is 69.0–72.0 °C (lit. 68–70 °C), which is 19–22 °C lower than the melting range of benzocaine (88–90 °C, lit. 89–92 °C) [1]. This reduction in melting point is consistent with the disruption of intermolecular hydrogen bonding caused by N‑alkylation of the primary amine and the increased conformational flexibility of the n‑butyl chain. The lower melting enthalpy allows for easier melt‑processing and potentially higher solubility in lipophilic excipients, which is relevant for topical and transdermal formulation pre‑screening .

Melting point Solid-state characterization Crystallinity Formulation pre-screening

Synthetic Intermediate Exclusivity for Tetracaine Manufacturing — Why This Specific N-Butyl Ester Is Irreplaceable in the API Supply Chain

Ethyl 4-(butylamino)benzoate is the designated key intermediate for the synthesis of tetracaine (2‑(dimethylamino)ethyl 4‑(butylamino)benzoate) via base‑catalyzed transesterification with 2‑dimethylaminoethanol, as well as for the synthesis of benzonatate via re‑esterification with the monomethyl ether of nonaethyleneglycol [1]. Unlike benzocaine, which lacks the pre‑installed N‑butylamino group and would require a separate alkylation step, this compound carries the exact N‑butyl substitution pattern of the final API, thereby reducing step count, improving atom economy, and avoiding the need for selective N‑alkylation of a primary amine in the presence of the ester functionality . Additionally, the compound is catalogued as Tetracaine Impurity 4 and Benzonatate Impurity (B204500) by pharmacopeial reference standard suppliers, making it indispensable for ANDA impurity profiling .

Synthetic intermediate Tetracaine Benzonatate Pharmaceutical intermediate Transesterification

Regulatory Traction as a Pharmacopeial Reference Standard for Tetracaine API — Differentiating Procurement Value from Generic Research-Grade Analogs

Ethyl 4-(butylamino)benzoate is officially designated as Tetracaine Impurity 4 and is supplied as a fully characterized reference standard with traceability to USP and EP pharmacopeial monographs [1]. The standard is accompanied by a certificate of analysis (CoA) that includes chromatographic purity (≥98.0% by GC), NMR structure confirmation, and melting point specification — documentation that generic or research‑grade benzocaine or ethyl 4‑aminobenzoate cannot provide when used as surrogate markers in tetracaine impurity methods [2]. This compound also serves as a working standard for benzonatate quality control, appearing in the benzonatate impurity catalog (B204500) with documented chromatographic behavior . Unlike generic esters that lack pharmacopeial recognition, this compound has an established role in the analytical ecosystem of two FDA‑approved APIs, making it the only compliant choice for laboratories operating under cGMP or ISO 17025 [3].

Reference standard Tetracaine impurity Pharmacopeial compliance USP EP ANDA

Hydrolytic Stability and Micellar Partitioning Behavior Compared to Benzocaine and n-Butyl p-Aminobenzoate

A comparative alkaline hydrolysis study of benzocaine, n‑butyl p‑aminobenzoate, and ethyl p‑n‑butylaminobenzoate in the presence of a nonionic surfactant (polyoxyethylene 24 monocetyl ether) demonstrated that the N‑butylamino substituent alters both the micellar partitioning behavior and the hydrolytic rate constant relative to the primary‑amino analogs [1]. The three compounds exhibited distinct partition coefficients between the micellar phase and the aqueous phase, with the N‑butylamino derivative showing enhanced solubilization within the polyoxyethylene region of the micelle. Importantly, the rate of alkaline hydrolysis was differentially suppressed above the critical micelle concentration (CMC) for each compound, indicating that the N‑butylamino modification introduces a quantifiable stability advantage in surfactant‑containing formulations compared to benzocaine [2]. Although the full numerical rate constants were determined in the original publication, the study establishes that the hydrolysis behavior of the N‑butylamino ester is not interchangeable with that of benzocaine or n‑butyl p‑aminobenzoate when surfactant excipients are present.

Hydrolysis kinetics Surfactant interaction Stability Micellar catalysis

Predicted pKa Similarity to Benzocaine but with Divergent Ionization‑State Distribution at Physiological pH — Relevance for Topical Formulation Design

The predicted acid dissociation constant (pKa) of ethyl 4‑(butylamino)benzoate is 2.61 ± 0.32, which is statistically indistinguishable from the experimentally measured pKa of benzocaine (pKa = 2.5) [1]. Despite this similarity in the protonated‑amine equilibrium, the N‑butyl substitution increases the compound's intrinsic lipophilicity (see Evidence Item 1), resulting in a different distribution of ionized versus neutral species at the pH of the stratum corneum (pH ~5.5). At this pH, both compounds are predominantly uncharged, but the N‑butyl derivative exhibits significantly higher membrane partitioning due to the logP differential, while maintaining the same ionization‑triggered solubility switch as benzocaine [2]. This quantitative decoupling of pKa and logP is a distinguishing feature relevant to topical formulation: procurement decisions based solely on pKa would erroneously suggest interchangeability with benzocaine, whereas the lipophilicity‑driven permeation differs by over two orders of magnitude.

pKa Ionization state Topical formulation Henderson-Hasselbalch

Procurement‑Relevant Application Scenarios Where Ethyl 4-(Butylamino)benzoate Delivers Verifiable Advantage Over Generic Alternatives


Tetracaine API Manufacturing — Direct Transesterification Intermediate with Pre‑Installed N-Butylamino Functionality

In the industrial synthesis of tetracaine hydrochloride (CAS 94-24-6), ethyl 4-(butylamino)benzoate serves as the immediate precursor that undergoes base‑catalyzed transesterification with 2‑dimethylaminoethanol to yield the active pharmaceutical ingredient . The pre‑installed N‑butylamino group at the para position eliminates the need for selective N‑alkylation of a primary aromatic amine — a transformation that would otherwise compete with ester hydrolysis and generate unwanted N‑dialkylated and quaternary ammonium by‑products. By sourcing this compound directly as the ethyl ester, tetracaine manufacturers achieve higher yield, fewer purification steps, and tighter control of impurity profiles, which is essential for meeting ICH Q3A thresholds in the final API .

Benzonatate ANDA Impurity Profiling — Pharmacopeial Reference Standard for Method Validation and Batch Release

Ethyl 4-(butylamino)benzoate is a listed impurity of benzonatate (B204500) and is used as a reference standard for HPLC method development, system suitability testing, and forced‑degradation studies during ANDA preparation . Its lipophilicity (LogP = 4.29) ensures baseline chromatographic separation from the benzonatate parent peak on standard C18 columns under pharmacopeial gradient conditions, and its characterized purity (≥98.0%) and NMR‑confirmed structure meet the requirements of ICH Q2(R1) for impurity reference standards . Substituting benzocaine or other p‑aminobenzoate esters in this role introduces risk of co‑elution, inaccurate retention‑time markers, and potential regulatory deficiency letters .

Topical Anesthetic Formulation Pre‑Screening — Lipophilicity‑Driven Skin Permeation Candidate Selection

Given its calculated logP of 4.29 — approximately 250‑fold higher than benzocaine — ethyl 4-(butylamino)benzoate is a valuable probe compound for structure‑permeability relationship studies in topical and transdermal formulation research . Its lower melting point (68–70 °C) facilitates melt‑dispersion into lipophilic ointment bases, and its secondary amine structure reduces the propensity for Maillard‑type browning reactions with reducing sugars that can discolor benzocaine‑containing lozenge and cream formulations . These physicochemical properties make it a preferred candidate when developing long‑wearing topical anesthetics for mucosal or ophthalmic applications, where higher tissue retention and reduced aqueous washout are desired .

Micellar Drug Delivery Research — Model Compound for Studying N‑Alkyl Effects on Surfactant‑Mediated Ester Hydrolysis

As demonstrated in the comparative hydrolysis study by J. Pharm. Sci. (1974), the N‑butylamino substitution in ethyl p‑n‑butylaminobenzoate alters both the partition coefficient into nonionic surfactant micelles and the rate of alkaline hydrolysis relative to primary‑amino esters . This makes the compound a valuable model substrate for academic and industrial laboratories investigating the effect of N‑alkyl chain length on the stability of ester‑type drugs in micellar and microemulsion delivery systems. Procurement of this specific derivative, rather than the more commonly available benzocaine, enables direct interrogation of the steric and electronic contributions of the secondary amine to hydrolytic stability without confounding variables introduced by chain‑length differences in the alcohol portion of the ester .

Quote Request

Request a Quote for o-(Butylamino)benzoic acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.